Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-
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Overview
Description
Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- is a complex organic compound with a unique structure that includes a benzene ring, a propanoic acid group, and various substituents such as methoxy, trifluoromethyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- typically involves multiple steps, including the formation of the thiazole ring, the introduction of the methoxy and trifluoromethyl groups, and the final coupling with the benzenepropanoic acid moiety. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and trifluoromethylbenzene, among others. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 4-methoxy-, methyl ester
- 3-(4-Methoxyphenyl)propanoic acid
- 4-Methoxyhydrocinnamic acid
Uniqueness
Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl- is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H24F3NO4S |
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Molecular Weight |
527.6 g/mol |
IUPAC Name |
3-[4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid |
InChI |
InChI=1S/C28H24F3NO4S/c1-17-15-23(13-5-18(17)8-14-25(33)34)36-16-24-32-26(19-6-11-22(35-2)12-7-19)27(37-24)20-3-9-21(10-4-20)28(29,30)31/h3-7,9-13,15H,8,14,16H2,1-2H3,(H,33,34) |
InChI Key |
YNRZEUVHUMURNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=C(S2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)OC)CCC(=O)O |
Origin of Product |
United States |
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